3,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone
Overview
Description
“3,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone” is a chemical compound with the molecular formula C15H9Cl3N4 . It’s often referred to by its CAS number, 339025-97-7 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms and a carbaldehyde group, which is connected to a quinazoline ring via a hydrazone linkage . The quinazoline ring is also substituted with a chlorine atom .Scientific Research Applications
Optoelectronic Materials Development
Quinazoline derivatives, including those structurally related to 3,4-dichlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone, have been explored for their applications in optoelectronic materials. These compounds are integrated into π-extended conjugated systems, significantly enhancing the electroluminescent properties of materials used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The incorporation of quinazoline and pyrimidine fragments into these systems is crucial for creating novel optoelectronic materials with potential applications in luminescent small molecules, chelate compounds, photo- and electroluminescence, nonlinear optical materials, and colorimetric pH sensors. Iridium complexes based on quinazoline derivatives show high-efficiency phosphorescent materials for OLEDs, highlighting the value of these compounds in the development of advanced optoelectronic devices (Lipunova et al., 2018).
Antimicrobial Agents
Hydrazide-hydrazone derivatives, closely related to the compound , demonstrate a wide variety of biological activities, including antimicrobial properties. Research focusing on these derivatives since 2010 has consistently shown their potential as antibacterial, antifungal, and antiviral agents. The broad spectrum of antimicrobial activity associated with hydrazide-hydrazone derivatives suggests their significant potential in developing new antimicrobial therapies. These findings underscore the importance of such compounds in medicinal chemistry, particularly in addressing the growing concern of antibiotic resistance (Popiołek, 2016).
Anticancer and Antitubercular Agents
Quinoline hydrazone derivatives, similar in structure to this compound, have shown promising results as potent anticancer and antitubercular agents. These compounds' broad spectrum of biological and biochemical activities is aided by the synthetic flexibility of quinoline, allowing for a large number of structurally varied hydrazone derivatives and their metal complexes. The significance of these derivatives in anti-tuberculosis and anticancer drug development highlights the ongoing need for novel bioactive molecules with different mechanisms of action to address global health issues like tuberculosis and cancer (Mandewale et al., 2017).
Properties
IUPAC Name |
2-chloro-N-[(E)-(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N4/c16-11-6-5-9(7-12(11)17)8-19-22-14-10-3-1-2-4-13(10)20-15(18)21-14/h1-8H,(H,20,21,22)/b19-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLJKGMFCDBJAW-UFWORHAWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN=CC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)N/N=C/C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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